5-Cyclopropoxy-2-(methylsulfonamido)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-(methylsulfonamido)isonicotinamide is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . This compound is part of the isonicotinamide family, which is known for its diverse applications in pharmaceutical, medical, and materials sciences .
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2-(methylsulfonamido)isonicotinamide involves several steps. One common method includes the reaction of isonicotinamide with cyclopropyl alcohol and methylsulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process . Industrial production methods may involve high-density fermentation processes using engineered strains of E. coli to produce the compound in large quantities .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-(methylsulfonamido)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-(methylsulfonamido)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as improved solubility and stability
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-(methylsulfonamido)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development. Additionally, it may interfere with cellular signaling pathways, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-(methylsulfonamido)isonicotinamide can be compared with other similar compounds, such as:
Isonicotinamide: A simpler analog with similar biological activities but different solubility and stability properties.
Nicotinamide: Another related compound with a broader range of biological activities, including roles in cellular metabolism and DNA repair.
Cyclopropylamine derivatives: Compounds with similar structural features but different functional groups, leading to varied biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H13N3O4S |
---|---|
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-(methanesulfonamido)pyridine-4-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-18(15,16)13-9-4-7(10(11)14)8(5-12-9)17-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,14)(H,12,13) |
InChI-Schlüssel |
STCMEHBTKQATIF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.